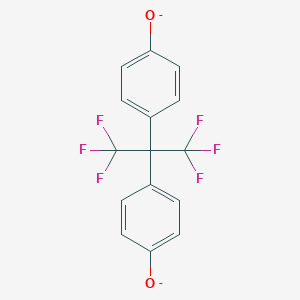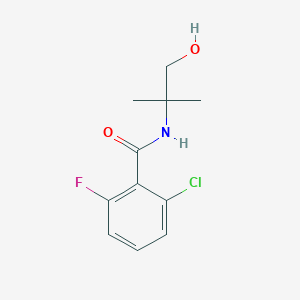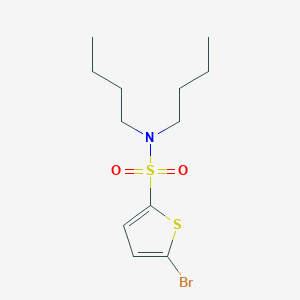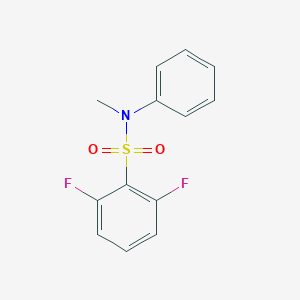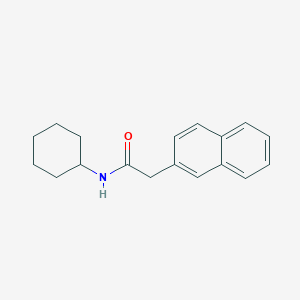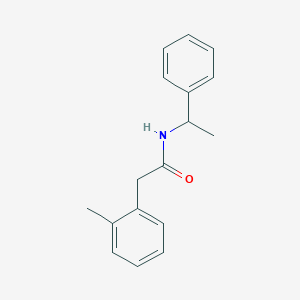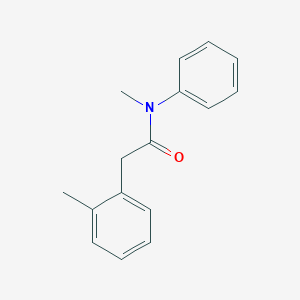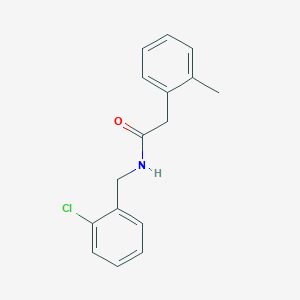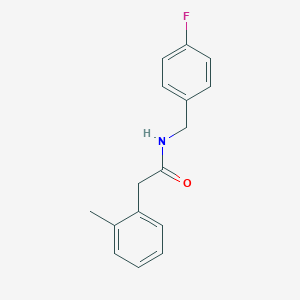![molecular formula C19H19N3O5 B221273 Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate, commonly known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin compaction and gene silencing. Mocetinostat is a promising therapeutic agent for the treatment of cancer, especially hematologic malignancies, due to its ability to induce apoptosis and cell cycle arrest in cancer cells.
Mecanismo De Acción
Mocetinostat exerts its anti-cancer effects by inhibiting Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. Additionally, it can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
Mocetinostat has been shown to induce apoptosis, cell cycle arrest, and differentiation in cancer cells. It can also inhibit angiogenesis and metastasis, leading to the suppression of tumor growth and progression. Moreover, it has been demonstrated to modulate the immune response, leading to the activation of anti-tumor immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mocetinostat is a potent and selective inhibitor of Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate, making it a valuable tool for studying the role of this compound in cancer and other diseases. However, it has some limitations, such as its poor solubility and bioavailability, which can affect its efficacy in vivo. Moreover, it can cause off-target effects, leading to toxicity and adverse effects.
Direcciones Futuras
For its development and application include improving its pharmacokinetic properties and investigating its potential as a combination therapy or in other diseases.
Métodos De Síntesis
Mocetinostat can be synthesized through a multistep process involving the reaction of 2-phenyl-1H-imidazole-5-carboxylic acid with aniline, followed by acylation with chloroacetyl chloride and subsequent esterification with methyl alcohol. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Mocetinostat has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. Moreover, it has been demonstrated to have synergistic effects with other chemotherapeutic agents, such as doxorubicin and bortezomib.
Propiedades
Fórmula molecular |
C19H19N3O5 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
methyl 2-[5-oxo-2-phenyl-3-(phenylcarbamoyl)imidazolidin-1-yl]oxyacetate |
InChI |
InChI=1S/C19H19N3O5/c1-26-17(24)13-27-22-16(23)12-21(18(22)14-8-4-2-5-9-14)19(25)20-15-10-6-3-7-11-15/h2-11,18H,12-13H2,1H3,(H,20,25) |
Clave InChI |
UXTFZNSAEWYUCD-UHFFFAOYSA-N |
SMILES |
COC(=O)CON1C(N(CC1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC(=O)CON1C(N(CC1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
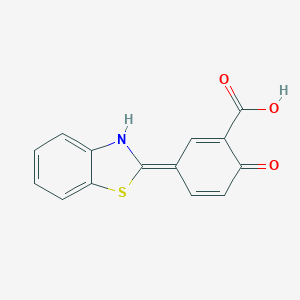
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)

